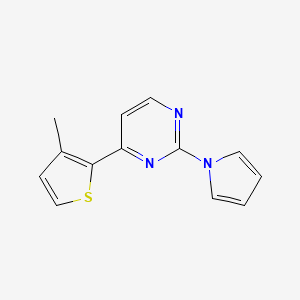

4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Description

4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-2-thienyl group at the 4-position and a 1H-pyrrol-1-yl group at the 2-position. The pyrimidine ring serves as a versatile scaffold in medicinal and materials chemistry due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-5-9-17-12(10)11-4-6-14-13(15-11)16-7-2-3-8-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMAOCPEKHEGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and pyrrolyl groups.

Reduction: Reduction reactions could potentially modify the pyrimidine ring or the substituents.

Substitution: Various substitution reactions can occur, especially electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenated derivatives, strong bases, or acids.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological activities, including:

- Anticancer Activity :

- Antiviral Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thienyl group enhanced antibacterial activity, highlighting the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine may:

Bind to Enzymes: Inhibiting their activity by occupying the active site.

Interact with Receptors: Modulating signal transduction pathways.

Disrupt Cellular Processes: Affecting cell division, growth, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Thienyl vs. Phenyl Substitutents :

Compared to phenyl-substituted pyrimidines (e.g., 4-phenyl-2-pyrrolylpyrimidine), the 3-methyl-2-thienyl group in the target compound increases electron density due to sulfur’s electronegativity and the methyl group’s inductive effects. This may enhance reactivity in electrophilic substitution reactions or alter binding modes in protein interactions .- Pyrrole vs. This could improve membrane permeability in drug-design contexts compared to more polar pyridine-containing analogs .

Structural and Functional Analogues from Patents and Catalogs

Patent-Derived Compounds ()

The patent lists complex pyrimidine derivatives such as N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid. Key differences include:

- Additional Rings: The quinoline core and tetrahydrofuran substituent in the patent compound introduce steric bulk and oxygen-based polarity, contrasting with the simpler pyrimidine scaffold of the target compound.

- Biological Implications : The patent compounds are likely designed for targeted kinase inhibition or antimicrobial activity, whereas the target compound’s smaller structure may favor broader reactivity or easier synthetic modification .

Thienyl-Pyrimidine Derivatives ()

The compound (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate shares the 3-methyl-2-thienyl group but differs critically:

- Charge State : The diylium salt is protonated, enhancing aqueous solubility, whereas the neutral target compound may exhibit superior lipid solubility for CNS penetration or material science applications.

- Substituent Arrangement : The vinyl spacer in the diylium compound alters conjugation and steric effects compared to the direct thienyl attachment in the target compound .

Pyrrole-Containing Analogs ()

- 4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine : This fused pyrrolopyrimidine system lacks the thienyl group but includes a chlorine atom, which increases electrophilicity. Such derivatives are often explored as kinase inhibitors, suggesting the target compound’s pyrrole substituent could be optimized for similar applications .

Physicochemical and Application-Based Comparisons

Biological Activity

4-(3-Methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, also known as 4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antiviral, anticancer, and antioxidant properties, supported by research findings and case studies.

- Molecular Formula : C14H13N3S

- Molecular Weight : 255.34 g/mol

- CAS Number : 860788-71-2

- Purity : Typically around 95% .

Antiviral Activity

Recent studies have highlighted the compound's promising antiviral properties. For instance, it has been shown to exhibit significant activity against HIV-1, with an effective concentration (EC50) of approximately 3.98 µM and a therapeutic index greater than 105.25, indicating a high safety margin for potential therapeutic use .

Additionally, compounds similar to this pyrimidine derivative have demonstrated efficacy against other viral pathogens, such as the tobacco mosaic virus (TMV), showcasing its versatility as an antiviral agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thienyl-pyrimidines have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

A comparative study indicated that modifications at the thienyl or pyrrol moieties could enhance cytotoxic effects on cancer cells, suggesting that this compound may also possess similar properties that warrant further investigation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various biological contexts. Studies indicate that compounds within this class can mitigate oxidative stress in cellular models, protecting against damage induced by reactive oxygen species (ROS) . This property is particularly relevant for developing therapeutic agents aimed at conditions characterized by oxidative stress.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions be optimized?

The synthesis of pyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example, dihydropyrimidine analogs are often synthesized via one-pot Biginelli reactions under acidic conditions (e.g., HCl or acetic acid) . Optimization may require adjusting temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or DMF), and catalyst choice (e.g., Lewis acids like FeCl₃) to improve yields. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions on the pyrimidine core. For instance, thienyl protons exhibit distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm), while pyrrole protons appear as a singlet (δ 6.0–6.5 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, and IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related thieno-pyrimidine derivatives .

Q. How can researchers address low yield or purity during synthesis?

Low yields may arise from side reactions (e.g., dimerization of pyrrole groups). Solutions include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation .

- Employing high-purity starting materials and drying solvents (e.g., molecular sieves for THF).

- Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of thienyl substituents to minimize unreacted intermediates) .

Purity issues can be resolved via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with C18 columns .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution, identifying nucleophilic/electrophilic sites on the pyrimidine ring. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases or GPCRs) predicts binding affinities. Pharmacophore mapping may guide structural modifications to enhance solubility or activity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). Solutions include:

- Variable-temperature NMR to detect conformational changes.

- Revisiting crystallization conditions (e.g., solvent polarity, slow evaporation) to obtain higher-quality crystals .

- Comparing experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw).

Q. How can researchers design in vitro assays to evaluate biological activity?

- Target Selection : Prioritize targets based on structural analogs (e.g., thienopyrimidines inhibiting tyrosine kinases) .

- Assay Design : Use cell-free systems (e.g., enzyme inhibition assays with ADP-Glo™ Kinase Kit) or cell-based models (e.g., MTT assays for cytotoxicity).

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction Scalability : Transitioning from batch to flow chemistry may improve reproducibility.

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Q. What if thermal analysis (DSC/TGA) conflicts with crystallographic data?

DSC may indicate polymorphic transitions not observed in X-ray structures. Characterize multiple crystal forms (via slurry experiments) and correlate with thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.